4-[({[(3-nitrophenyl)amino]carbonothioyl}amino)methyl]benzoic acid
Overview
Description
4-[({[(3-nitrophenyl)amino]carbonothioyl}amino)methyl]benzoic acid is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.06267708 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Stability Studies
The stability and degradation processes of similar nitrophenyl compounds have been extensively studied, highlighting the importance of understanding their chemical properties for potential applications in scientific research. A study by Barchańska et al. employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of nitisinone, a compound with a nitrophenyl moiety similar to the one in the chemical structure of interest. This study provides valuable insights into the stability of such compounds under various conditions, which is crucial for their application in scientific research (Barchańska et al., 2019).
Environmental Impact and Degradation
Understanding the environmental impact and degradation pathways of chemical compounds is essential for assessing their potential applications in scientific research. A review by Qutob et al. discusses the advanced oxidation processes (AOPs) used for the degradation of acetaminophen, a process that can be relevant for the degradation of similar benzene-derived compounds. This review summarizes the kinetics, mechanisms, and by-products of degradation, providing a comprehensive overview of how such compounds interact with the environment (Qutob et al., 2022).
Biological Importance and Applications
The biological activities of benzothiazole derivatives are widely recognized in medicinal chemistry due to their diverse pharmacological properties. The study by Bhat and Belagali provides an extensive review of benzothiazole's importance, common synthesis methods, and its applications in various fields of chemistry. This review emphasizes the compound's potential in developing new pharmaceuticals with minimal toxic effects, showcasing its relevance in scientific research and drug development (Bhat & Belagali, 2020).
Catalytic Applications in Organic Synthesis
The catalytic reduction of nitro compounds into aromatic amines, using CO as a reductant, has seen significant interest due to its application in organic synthesis. The review by Tafesh and Weiguny discusses the metal-catalyzed reductive carbonylation of nitro aromatics, a reaction relevant to the functional group present in the compound of interest. This comprehensive overview highlights the potential of such reactions in synthesizing complex molecules, indicating the compound's applicability in catalysis and organic synthesis (Tafesh & Weiguny, 1996).
Properties
IUPAC Name |
4-[[(3-nitrophenyl)carbamothioylamino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(20)11-6-4-10(5-7-11)9-16-15(23)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9H2,(H,19,20)(H2,16,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYHQXPXPBCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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